molecular formula C7H11N3OS B11776264 N-(1,3,4-Thiadiazol-2-yl)pivalamide

N-(1,3,4-Thiadiazol-2-yl)pivalamide

Cat. No.: B11776264
M. Wt: 185.25 g/mol
InChI Key: WCZMAJPTDZWGFP-UHFFFAOYSA-N
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Description

N-(1,3,4-Thiadiazol-2-yl)pivalamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3,4-Thiadiazol-2-yl)pivalamide typically involves the reaction of 1,3,4-thiadiazole derivatives with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The general reaction scheme is as follows:

    Starting Materials: 1,3,4-thiadiazole derivative and pivaloyl chloride.

    Reaction Conditions: Organic solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature.

    Procedure: The 1,3,4-thiadiazole derivative is dissolved in the organic solvent, and pivaloyl chloride is added dropwise with stirring. The base is then added to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control .

Chemical Reactions Analysis

Types of Reactions

N-(1,3,4-Thiadiazol-2-yl)pivalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3,4-Thiadiazol-2-yl)pivalamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

N-(1,3,4-Thiadiazol-2-yl)pivalamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

These compounds share the 1,3,4-thiadiazole core but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C7H11N3OS/c1-7(2,3)5(11)9-6-10-8-4-12-6/h4H,1-3H3,(H,9,10,11)

InChI Key

WCZMAJPTDZWGFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=CS1

Origin of Product

United States

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